2-(2-Trifluoromethylphenyl)-2H-pyrazol-3-ylamine
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Overview
Description
2-(2-Trifluoromethylphenyl)-2H-pyrazol-3-ylamine is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Trifluoromethylphenyl)-2H-pyrazol-3-ylamine typically involves the reaction of 2-(2-Trifluoromethylphenyl)hydrazine with an appropriate ketone or aldehyde under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which subsequently undergoes cyclization to form the pyrazole ring. Common reagents used in this synthesis include hydrazine derivatives, ketones or aldehydes, and acidic or basic catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity while minimizing by-products. The use of advanced catalytic systems and automated reaction monitoring can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
2-(2-Trifluoromethylphenyl)-2H-pyrazol-3-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines or amines.
Substitution: The trifluoromethyl group or other substituents on the phenyl or pyrazole rings can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or ketones, reduction may produce amines or hydrazines, and substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
2-(2-Trifluoromethylphenyl)-2H-pyrazol-3-ylamine has diverse applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe or ligand in biological studies to investigate enzyme activity, receptor binding, and other biochemical processes.
Medicine: The compound’s unique chemical properties make it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(2-Trifluoromethylphenyl)-2H-pyrazol-3-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, allowing it to modulate the activity of its targets. The pyrazole ring can participate in hydrogen bonding and other interactions, further contributing to the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Trifluoromethylphenyl)-1H-pyrazol-3-ylamine
- 2-(2-Trifluoromethylphenyl)-2H-pyrazol-4-ylamine
- 2-(2-Trifluoromethylphenyl)-2H-pyrazol-5-ylamine
Uniqueness
2-(2-Trifluoromethylphenyl)-2H-pyrazol-3-ylamine is unique due to the specific positioning of the trifluoromethyl group and the pyrazole ring, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various applications.
Properties
IUPAC Name |
2-[2-(trifluoromethyl)phenyl]pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3/c11-10(12,13)7-3-1-2-4-8(7)16-9(14)5-6-15-16/h1-6H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKVCSGZMYJZPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)N2C(=CC=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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